molecular formula C14H14O2 B6356693 3-(4-Methoxy-2-methylphenyl)phenol, 95% CAS No. 1177101-54-0

3-(4-Methoxy-2-methylphenyl)phenol, 95%

Cat. No. B6356693
CAS RN: 1177101-54-0
M. Wt: 214.26 g/mol
InChI Key: KHPBBMBPQCSCJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxy-2-methylphenyl)phenol, 95% (3-MMPP) is a phenolic compound with a wide range of applications in scientific research. It is an important building block for organic synthesis and has been used in a variety of synthetic pathways. It is also used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 3-MMPP has been studied extensively in the laboratory setting and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

3-(4-Methoxy-2-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of polymers, dyes, and other materials. In addition, 3-(4-Methoxy-2-methylphenyl)phenol, 95% has been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-2-methylphenyl)phenol, 95% is not yet fully understood. However, it is believed to interact with various enzymes and receptors in the body, leading to various biochemical and physiological effects. For example, 3-(4-Methoxy-2-methylphenyl)phenol, 95% has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, 3-(4-Methoxy-2-methylphenyl)phenol, 95% has been found to interact with the GABA receptor, leading to an increase in GABAergic activity.
Biochemical and Physiological Effects
3-(4-Methoxy-2-methylphenyl)phenol, 95% has a number of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, leading to an increase in acetylcholine levels in the body. In addition, 3-(4-Methoxy-2-methylphenyl)phenol, 95% has been found to interact with the GABA receptor, leading to an increase in GABAergic activity. Furthermore, 3-(4-Methoxy-2-methylphenyl)phenol, 95% has been found to inhibit the enzyme monoamine oxidase, leading to an increase in monoamine levels. Finally, 3-(4-Methoxy-2-methylphenyl)phenol, 95% has been found to inhibit the enzyme xanthine oxidase, leading to an increase in uric acid levels.

Advantages and Limitations for Lab Experiments

3-(4-Methoxy-2-methylphenyl)phenol, 95% has several advantages for laboratory experiments. It is a relatively inexpensive compound, making it a cost-effective option for research. In addition, it is relatively stable and can be stored for long periods of time without degradation. Furthermore, it is relatively non-toxic, making it a safe option for laboratory use. However, 3-(4-Methoxy-2-methylphenyl)phenol, 95% also has some limitations. It is a relatively reactive compound, making it difficult to handle and store. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The future of 3-(4-Methoxy-2-methylphenyl)phenol, 95% research is promising. There is still much to be learned about its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, further research is needed to better understand the mechanism of action of 3-(4-Methoxy-2-methylphenyl)phenol, 95% and its potential interactions with various enzymes and receptors in the body. Finally, research is also needed to explore the potential of 3-(4-Methoxy-2-methylphenyl)phenol, 95% as a reagent in the synthesis of various organic compounds.

Synthesis Methods

3-(4-Methoxy-2-methylphenyl)phenol, 95% is synthesized through a multi-step process. The first step involves the reaction of 4-methoxy-2-methylphenol and formaldehyde in the presence of a base catalyst. This reaction produces a methylol ether, which is then reacted with an alkylating agent such as an alkyl halide. The alkyl halide is then converted to an alkylating agent, which is then reacted with an aldehyde. This reaction produces a methylol ether, which is then reacted with an alkylating agent such as an alkyl halide. Finally, the alkyl halide is converted to 3-(4-Methoxy-2-methylphenyl)phenol, 95%.

properties

IUPAC Name

3-(4-methoxy-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-8-13(16-2)6-7-14(10)11-4-3-5-12(15)9-11/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPBBMBPQCSCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653585
Record name 4'-Methoxy-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1177101-54-0
Record name 4'-Methoxy-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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